molecular formula C6H5IS B6281728 3-iodobenzene-1-thiol CAS No. 52274-10-9

3-iodobenzene-1-thiol

Cat. No.: B6281728
CAS No.: 52274-10-9
M. Wt: 236.1
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodobenzene-1-thiol is a specialized benzenoid compound that serves as a valuable reagent in chemical biology and organic synthesis. This molecule features a thiol (-SH) group and an iodine substituent on the same aromatic ring, making it a versatile building block for developing molecular tools and complex chemical entities. In chemical biology, the thiol group of this compound can be utilized in site-specific bioconjugation strategies for modifying peptides and proteins. The high nucleophilicity of the thiol allows for selective reactions with various electrophiles. Researchers can employ this compound to introduce iodine tags onto biomolecules or to create custom chemical probes for studying protein function and interactions. The iodine atom on the aromatic ring can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex architectures. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

52274-10-9

Molecular Formula

C6H5IS

Molecular Weight

236.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Pathway:

  • Sulfonation of 3-Iodobenzene :

    • Introduce a sulfonic acid group at the para position to iodine using fuming sulfuric acid.

    • Convert the sulfonic acid to 3-iodobenzenesulfonyl chloride via treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Reduction to Thiol :

    • Reduce the sulfonyl chloride with zinc dust in aqueous sulfuric acid (H₂SO₄) at 60–80°C.

    • Example conditions: 70 g of sulfonyl chloride yields ~43 g of thiol (61% yield).

Advantages :

  • High regioselectivity ensured by the directing effects of iodine.

  • Scalable for industrial applications.

Iodocyclization of Propargylamine Derivatives

A novel approach inspired by iodocyclization chemistry involves dithiane-containing precursors:

  • Synthesis of 1-(1,3-Dithian-2-yl)propargylamine :

    • Prepare via gold-catalyzed coupling of alkynes with dithiane derivatives.

  • Iodocyclization :

    • Treat with iodine in dichloromethane to induce cyclization and dithiane ring opening, yielding 3-amino-4-iodothiophenes.

    • Adaptations for benzene systems could involve iodination at the meta position relative to the thiol group.

Challenges :

  • Requires precise control of reaction kinetics to avoid over-iodination.

  • Limited to substrates with compatible directing groups.

Oxidative Protection and Iodination

To prevent undesired disulfide formation during synthesis, iodine serves dual roles as an iodinating agent and oxidant:

  • Protection of Thiol :

    • Temporarily oxidize thiols to disulfides using iodine in wet acetonitrile.

  • Directed Iodination :

    • Employ a nitro group as a meta-director to position iodine at the 3-position.

    • Reduce the nitro group to amine, followed by diazotization and Sandmeyer iodination.

  • Deprotection :

    • Reduce disulfides back to thiols using zinc and acid.

Conditions :

  • Oxidative coupling achieves >90% conversion to disulfides, ensuring minimal thiol degradation.

Halogen Exchange from Bromo/Chloro Precursors

A less common but viable route involves halogen exchange reactions:

  • Synthesis of 3-Bromobenzenethiol :

    • Achieved via conventional thiolation methods.

  • Finkelstein Reaction :

    • React with potassium iodide (KI) in acetone to substitute bromine with iodine.

Limitations :

  • Low efficiency in aromatic systems due to poor leaving group ability of bromine.

  • Yields rarely exceed 40% without catalytic acceleration.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Diazotization-Thiolation3-IodoanilineNaNO₂, Na₂S₂O₃, HCl60–75Direct, minimal stepsSensitive to diazonium stability
Sulfonyl Chloride Reduction3-Iodobenzenesulfonyl chlorideZn, H₂SO₄61High scalabilityMulti-step synthesis
IodocyclizationPropargylamine derivativesI₂, Au catalysts50–65Novel, adaptable to complex systemsRequires specialized precursors
Oxidative Protection3-NitrobenzenethiolI₂, Zn, H₂SO₄70–80Prevents disulfide formationRequires nitro group manipulation
Halogen Exchange3-BromobenzenethiolKI, acetone30–40SimpleLow efficiency in aromatic systems

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom in 3-iodobenzene-1-thiol serves as a robust leaving group in transition-metal-catalyzed coupling reactions. Key examples include:

Suzuki-Miyaura Coupling

The iodine substituent undergoes palladium-catalyzed cross-coupling with boronic acids to form biaryl sulfides. For instance:

SubstrateBoronic AcidCatalyst SystemYieldReference
This compoundPhB(OH)₂Pd(PPh₃)₄, K₂CO₃, DMF78%

Protection of the thiol group (e.g., as an acetyl thioester) is often required to prevent catalyst poisoning .

Ullmann-Type Coupling

Copper-mediated coupling with amines or alcohols yields aryl thioethers:

This compound+RNH2CuI, L-proline3-(RNH)C6H4SH+HI\text{this compound} + \text{RNH}_2 \xrightarrow{\text{CuI, L-proline}} \text{3-(RNH)C}_6\text{H}_4\text{SH} + \text{HI}

Typical conditions involve 10 mol% CuI, 20 mol% L-proline, and K₂CO₃ in DMSO at 80°C .

Radical-Mediated Processes

The compound participates in photochemical reactions via halogen-bonded electron donor-acceptor (EDA) complexes:

C(sp³)–H Thiolation

Under UV light, this compound forms an EDA complex with iodobenzene derivatives, generating thiyl (S- ) and aryl (Ar- ) radicals :

PhS+ArIhν[PhSI-Ar]PhS+Ar+I\text{PhS}^- + \text{ArI} \xrightarrow{h\nu} [\text{PhS}^- \cdots \text{I-Ar}] \rightarrow \text{PhS}^- + \text{Ar}^- + \text{I}^-

The aryl radical abstracts a hydrogen atom from substrates (e.g., ethers), forming alkyl radicals that couple with thiyl radicals:

SubstrateProductConditionsYieldReference
Tetrahydrofuran2-(Phenylthio)tetrahydrofuranKOH, MeCN, 365 nm LED, 12 h65%

Oxidation to Disulfides

The thiol group oxidizes readily to form disulfides under mild conditions:

Oxidative Dimerization

Treatment with Br₂, I₂, or 1-chlorobenzotriazole (BtCl) yields the symmetrical disulfide :

2This compoundBtCl, CH₂Cl₂(3-Iodophenyl)S–S(3-Iodophenyl)2 \text{this compound} \xrightarrow{\text{BtCl, CH₂Cl₂}} (\text{3-Iodophenyl}) \text{S–S} (\text{3-Iodophenyl})

Oxidizing AgentTemperatureTimeYieldReference
BtCl25°C1 h92%
I₂0°C30 min85%

Nucleophilic Substitution

The iodine substituent undergoes aromatic nucleophilic substitution (SNAr) with strong nucleophiles:

Replacement with Amines

This compound+NH3Cu, 150°C3-Aminobenzenethiol+NH4I\text{this compound} + \text{NH}_3 \xrightarrow{\text{Cu, 150°C}} \text{3-Aminobenzenethiol} + \text{NH}_4\text{I}

Yields depend on the electronic effects of the thiol group, which mildly deactivates the ring .

Formation of Sulfonamides

Hypervalent iodine reagents (e.g., PhI(OAc)₂) facilitate NH-transfer to thiols in the presence of ammonium carbamate :

This compoundPhI(OAc)₂, NH₄HCO₃3-Iodobenzenesulfonamide\text{this compound} \xrightarrow{\text{PhI(OAc)₂, NH₄HCO₃}} \text{3-Iodobenzenesulfonamide}

ReagentTimeTemperatureYieldReference
PhI(OAc)₂, NH₄HCO₃24 h25°C88%

Thiol-Ene Reactions

The thiol group undergoes anti-Markovnikov addition to alkenes under radical conditions :

CH₂=CHR+This compoundAIBN, 70°CHS(CH₂)₂R–C₆H₄I-3\text{CH₂=CHR} + \text{this compound} \xrightarrow{\text{AIBN, 70°C}} \text{HS(CH₂)₂R–C₆H₄I-3}

Reaction efficiency depends on steric hindrance from the iodine substituent .

Scientific Research Applications

Organic Synthesis

C-H Functionalization
One of the prominent applications of 3-iodobenzene-1-thiol is in C-H functionalization reactions. The compound can act as a thiol source in the formation of thiolation products through radical mechanisms. For instance, a study demonstrated the photochemical thiolation of C(sp³)-H bonds using thiophenol and iodobenzene to generate thiyl radicals, which facilitate the formation of C(sp³)-C bonds through radical coupling processes . This method showcases the utility of this compound in creating complex organic molecules efficiently.

Thiol Synthesis
this compound serves as a precursor for synthesizing various thiol derivatives. Its reactivity allows for the introduction of sulfur-containing groups into organic molecules. For example, it can be utilized in the synthesis of sulfonamides and sulfonimidates through selective transformations that involve hypervalent iodine reagents . These transformations are significant for developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound derivatives have been explored for their potential biological activities. Thiols are known to interact with various biological targets due to their nucleophilic properties. The compound can be modified to enhance its pharmacological properties, making it a valuable scaffold for developing new drugs targeting diseases related to oxidative stress and inflammation .

Bioconjugation Techniques
The compound is also employed in bioconjugation strategies where thiol groups are used for labeling proteins or other biomolecules. Techniques involving biotinylated thiols allow researchers to visualize and quantify protein modifications, which is crucial for understanding cellular processes and disease mechanisms . This application highlights the importance of this compound in biochemical research.

Materials Science

Nanomaterials Synthesis
In materials science, this compound has been used in the synthesis of functionalized nanoparticles. The compound can stabilize metal nanoparticles through thiol-metal interactions, leading to enhanced catalytic properties and stability . Such materials have applications in catalysis, sensing, and electronics.

Surface Functionalization
The ability of thiols to form self-assembled monolayers (SAMs) on gold surfaces is another significant application of this compound. These SAMs are crucial for developing biosensors and electronic devices, providing a platform for immobilizing biomolecules or catalysts while maintaining their activity . The versatility of thiol chemistry enables the design of advanced materials with tailored properties.

Summary Table of Applications

Field Application Description
Organic SynthesisC-H FunctionalizationUtilizes thiolation reactions to form C(sp³)-C bonds via radical mechanisms.
Thiol SynthesisActs as a precursor for synthesizing various sulfur-containing compounds.
Medicinal ChemistryDrug DevelopmentExplored for biological activity; potential scaffold for new pharmaceuticals targeting oxidative stress.
Bioconjugation TechniquesUsed for labeling proteins; aids in visualizing protein modifications in biological studies.
Materials ScienceNanomaterials SynthesisStabilizes metal nanoparticles; enhances catalytic properties and stability.
Surface FunctionalizationForms self-assembled monolayers on gold; essential for biosensor development and electronic applications.

Mechanism of Action

The mechanism of action of 3-iodobenzene-1-thiol involves its ability to form covalent bonds with various molecular targets. The thiol group can undergo nucleophilic attack on electrophilic centers, leading to the formation of stable covalent bonds. Additionally, the iodine atom can participate in halogen bonding interactions, which can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Iodobenzene (C₆H₅I)

  • Molecular Weight : 204.01 g/mol .
  • Functional Groups : Iodine substituent only.
  • Key Differences: Lacks the thiol group, making it less reactive in nucleophilic or redox reactions. Lower acidity (pKa ~37 for benzene vs. ~6–7 for thiophenol derivatives). Applications: Primarily as a halogenation reagent or solvent .

Thiophenol (Benzene-1-thiol, C₆H₅SH)

  • Molecular Weight : 110.18 g/mol.
  • Functional Groups : Thiol (-SH).
  • Key Differences: Absence of iodine reduces molecular weight and electron-withdrawing effects. Higher pKa (~6.5) compared to 3-iodobenzene-1-thiol (expected pKa ~5–6 due to iodine’s inductive effect). Applications: Gold nanoparticle functionalization, disulfide chemistry .

3-Iodobenzoic Acid (C₇H₅IO₂)

  • Molecular Weight : 248.02 g/mol.
  • Functional Groups : Carboxylic acid (-COOH) and iodine.
  • Key Differences :
    • Carboxylic acid group increases water solubility and acidity (pKa ~2–3).
    • Reactivity dominated by acid-base chemistry rather than thiol-based redox reactions.
    • Applications: Pharmaceutical intermediates, coordination chemistry .

3-(Phenylthio)-1H-indole Derivatives (e.g., Compound 3u in )

  • Functional Groups : Thioether (-S-), indole ring.
  • Key Differences :
    • Thioethers are less acidic (pKa >10) and less prone to oxidation than thiols.
    • Indole scaffold introduces π-stacking and hydrogen-bonding capabilities.
    • Applications: Drug discovery, optoelectronic materials .

Comparative Data Table

Compound Molecular Weight (g/mol) Functional Groups pKa (Approx.) Key Reactivity/Applications
This compound ~235.07 -SH, -I 5–6 Nucleophilic substitution, disulfide formation
Iodobenzene 204.01 -I ~37 Halogenation, solvent
Thiophenol 110.18 -SH 6.5 Gold nanoparticle synthesis
3-Iodobenzoic Acid 248.02 -COOH, -I 2–3 Pharmaceutical intermediates
3-(Phenylthio)-1H-indole Varies (~250–300) -S-, indole >10 Drug discovery, optoelectronics

Biological Activity

3-Iodobenzene-1-thiol, also known as 3-iodophenyl mercaptan, is an organosulfur compound characterized by the presence of both iodine and thiol (-SH) functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound can be synthesized through various methods, including nucleophilic substitution reactions where iodinated benzene derivatives are treated with thiol reagents. The compound's structure allows it to act as both a nucleophile and a reductant, which contributes to its biological activity.

Antioxidant Properties

Thiol compounds are known for their antioxidant properties. This compound exhibits significant redox activity due to the thiol group, which can participate in electron transfer reactions. This property is crucial in mitigating oxidative stress in biological systems. A study highlighted that thiols can react with reactive oxygen species (ROS), leading to the formation of disulfides and other less reactive species, thus protecting cells from oxidative damage .

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with cysteine residues in enzyme active sites, leading to reversible inhibition. This mechanism is particularly relevant in the context of proteases and kinases, where thiol modifications can alter enzyme activity significantly .

Cellular Effects

In cellular models, this compound has been observed to influence cell proliferation and apoptosis. The compound's ability to modulate redox states can affect signaling pathways that regulate these processes. For example, increased levels of oxidative stress have been linked to enhanced apoptosis in cancer cells when treated with thiol compounds .

Case Study 1: Anticancer Activity

A study assessed the anticancer potential of this compound against various cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, attributed to its ability to induce apoptosis via ROS-mediated pathways. The study provided IC50 values demonstrating significant cytotoxicity at micromolar concentrations .

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration induced by oxidative stress. The compound was found to significantly reduce neuronal cell death and preserve mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases .

The biological activity of this compound is largely attributed to its thiol group, which can undergo oxidation and participate in various biochemical reactions:

  • Redox Reactions : The thiol group can be oxidized to form disulfides or sulfenic acids, impacting protein function.
  • Nucleophilic Attack : The compound can act as a nucleophile, attacking electrophilic centers on proteins or other biomolecules.
  • Signal Transduction Modulation : By modifying cysteine residues on proteins, it can influence signaling pathways related to cell growth and survival.

Q & A

Q. What protocols ensure safe handling of this compound in lab settings?

  • Methodological Answer : Use glove boxes or Schlenk lines to prevent air exposure. Store under N2_2 at -20°C. Emergency protocols should include spill neutralization (NaHCO3_3) and immediate decontamination (activated charcoal). Regular LC-MS monitoring of lab air ensures compliance with OSHA exposure limits .

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